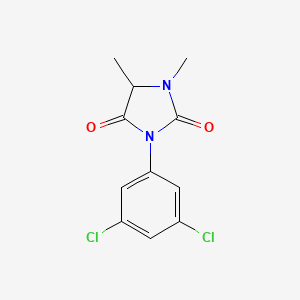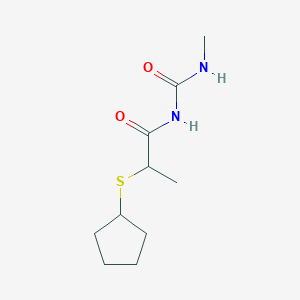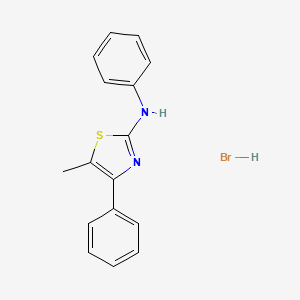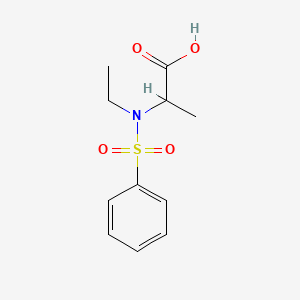
N-methyl-4-oxo-4h-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-oxo-4h-chromene-2-carboxamide, also known as MOC, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in the field of medicinal chemistry. MOC belongs to the class of coumarin derivatives that possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-methyl-4-oxo-4h-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. It has also been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. This compound has also been found to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects. In addition, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-methyl-4-oxo-4h-chromene-2-carboxamide is its high selectivity towards cancer cells, which reduces the risk of toxicity and side effects. This compound is also easy to synthesize and has a high yield and purity. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and therapeutic efficacy. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the research and development of N-methyl-4-oxo-4h-chromene-2-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound and its potential side effects. In addition, more studies are needed to evaluate the therapeutic efficacy of this compound in animal models and clinical trials. Finally, the development of novel drug delivery systems that can enhance the bioavailability of this compound may also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with diverse applications in the field of medicinal chemistry. Its potent anticancer, antifungal, and antibacterial properties, as well as its anti-inflammatory and antioxidant activities, make it a potential candidate for the development of novel therapeutic agents. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. The optimization of the synthesis method and the development of novel drug delivery systems may also enhance the therapeutic efficacy of this compound in the future.
Synthesis Methods
The synthesis of N-methyl-4-oxo-4h-chromene-2-carboxamide involves the condensation of 4-hydroxycoumarin with N-methyl anthranilic acid in the presence of a dehydrating agent such as thionyl chloride or phosphoryl chloride. The resulting product is then treated with an amine such as dimethylamine to obtain this compound. This method offers a high yield and purity of this compound and has been widely used in the production of this compound.
Scientific Research Applications
N-methyl-4-oxo-4h-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of novel antimicrobial agents. In addition, this compound has been investigated for its anti-inflammatory and antioxidant activities, indicating its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-methyl-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-11(14)10-6-8(13)7-4-2-3-5-9(7)15-10/h2-6H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTIIYMDSSXSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)


![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)

![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)

![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 3-aminopyrazine-2-carboxylate](/img/structure/B7458541.png)
![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)